An In-depth Technical Guide to Substituted Hydroxybenzonitriles: A Case Study on 4-Hydroxy-3-methoxybenzonitrile and a Theoretical Exploration of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
An In-depth Technical Guide to Substituted Hydroxybenzonitriles: A Case Study on 4-Hydroxy-3-methoxybenzonitrile and a Theoretical Exploration of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
Introduction
Substituted benzonitriles are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced polymers.[1][2] Their chemical versatility, stemming from the reactive nitrile group and the potential for diverse substitutions on the aromatic ring, makes them a subject of intense interest for researchers, particularly in the field of drug development.
This technical guide addresses the user's interest in 3-Chloro-4-hydroxy-5-methoxybenzonitrile . It is important to note that this specific substitution pattern is not widely documented in scientific literature or commercial catalogs, suggesting it is either a novel or exceptionally rare compound. Therefore, to provide a scientifically robust and practical resource, this guide will focus on a closely related, well-characterized, and synthetically accessible isomer: 4-hydroxy-3-methoxybenzonitrile . This compound, also known as vanillonitrile, is a direct derivative of vanillin, a readily available and bio-sourced starting material.[1][3]
By providing a comprehensive analysis of this key isomer, we will establish a foundational understanding of the physicochemical properties, synthesis, and reactivity patterns within this class of molecules. This knowledge will then be applied to a theoretical exploration of the user's originally requested compound, 3-Chloro-4-hydroxy-5-methoxybenzonitrile , including a proposed synthetic pathway and a predictive analysis of its properties. This dual approach ensures that the guide is both grounded in established scientific data and directly addresses the specific inquiry, offering predictive insights rooted in the principles of organic chemistry.
Part 1: A Comprehensive Analysis of 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)
4-Hydroxy-3-methoxybenzonitrile is a vital intermediate in organic synthesis, valued for its role in constructing complex molecules for the pharmaceutical, agrochemical, and material science sectors.[1][4]
Nomenclature and Chemical Identifiers
A clear and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The key identifiers for 4-hydroxy-3-methoxybenzonitrile are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-hydroxy-3-methoxybenzonitrile | [5] |
| CAS Number | 4421-08-3 | [1][6] |
| Synonyms | Vanillonitrile, 4-Cyano-2-methoxyphenol | [5][7] |
| Molecular Formula | C₈H₇NO₂ | [5][6] |
| SMILES | COC1=C(C=CC(=C1)C#N)O | [5] |
| InChI | InChI=1S/C8H7NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,1H3 | [5] |
| InChIKey | QJRWLNLUIAJTAD-UHFFFAOYSA-N | [5][6] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4-hydroxy-3-methoxybenzonitrile dictate its behavior in chemical reactions and its potential applications. These properties are a direct consequence of its molecular structure, which includes a hydroxyl group capable of hydrogen bonding, a methoxy group, and the electron-withdrawing nitrile group.
| Property | Value | Source(s) |
| Molecular Weight | 149.15 g/mol | [6][8] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 85-87 °C | [8] |
| pKa | 7.84 ± 0.18 (Predicted) | [8] |
| LogP | 1.551 (Estimated) | [8] |
| Solubility | Soluble in common organic solvents. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.23 (d), 7.09 (d), 6.96 (s), 6.38 (s, -OH), 3.93 (s, -OCH₃) | [9] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162.8, 133.9, 119.2, 114.7, 103.9, 55.5 | [10] |
| IR (KBr, cm⁻¹) | 3404 (O-H), 2214 (C≡N), 1585 (C=C aromatic) | [5][11] |
Synthesis from Vanillin
The most common and economically viable synthesis of 4-hydroxy-3-methoxybenzonitrile starts from vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][12] This multi-step process typically involves the conversion of the aldehyde functional group into a nitrile. A common laboratory-scale method proceeds via an oxime intermediate.
Step 1: Synthesis of 4-Hydroxy-3-methoxybenzaldehyde Oxime
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of ethanol.
-
Addition of Hydroxylamine: To this solution, add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride in 20 mL of water.
-
Basification and Reaction: Slowly add a solution of 5.0 g (0.125 mol) of sodium hydroxide in 25 mL of water to the stirred mixture. The reaction is typically exothermic. Stir the mixture at room temperature for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is approximately 5-6. The white precipitate of the oxime is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Dehydration of the Oxime to 4-Hydroxy-3-methoxybenzonitrile
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place the dried oxime from Step 1 (approximately 16.7 g, 0.1 mol).
-
Dehydration: Add 50 mL of acetic anhydride. Gently heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, pour the reaction mixture into 200 mL of ice-cold water and stir vigorously until the excess acetic anhydride has hydrolyzed. The solid product, 4-hydroxy-3-methoxybenzonitrile, is collected by vacuum filtration, washed thoroughly with water, and can be recrystallized from an ethanol/water mixture to yield a pure product.
The causality behind these experimental choices lies in the well-established reactivity of aldehydes and oximes. The formation of the oxime is a standard condensation reaction. The subsequent dehydration with acetic anhydride is an effective method for converting aldoximes to nitriles.
Caption: Synthetic workflow for 4-hydroxy-3-methoxybenzonitrile from vanillin.
Applications in Research and Development
4-Hydroxy-3-methoxybenzonitrile is a versatile precursor in several fields:
-
Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure can be modified to target specific biological pathways, and it has been explored for developing compounds with antimicrobial and anti-inflammatory properties.[1]
-
Agrochemicals: The benzonitrile scaffold is present in many herbicides and pesticides. By modifying the functional groups of vanillonitrile, researchers can develop targeted agrochemicals with potentially reduced environmental impact.[1]
-
Material Science: This compound is used in the development of novel polymers and coatings.[4] Its phenolic hydroxyl group allows it to be incorporated into polymer chains, potentially conferring properties like thermal stability and UV resistance.[4]
Part 2: A Theoretical Exploration of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
As previously stated, 3-Chloro-4-hydroxy-5-methoxybenzonitrile is not a commonly available compound. However, based on the principles of organic synthesis and the known reactivity of related molecules, we can propose a logical synthetic route and predict its properties.
Proposed Synthesis
A plausible synthetic route to 3-Chloro-4-hydroxy-5-methoxybenzonitrile would likely start from vanillin and involve two key transformations: electrophilic chlorination of the aromatic ring and conversion of the aldehyde to a nitrile. The order of these steps is crucial for achieving the desired regiochemistry.
The hydroxyl and methoxy groups on the vanillin ring are both activating, ortho-, para-directing groups for electrophilic aromatic substitution.[13][14] The hydroxyl group is a stronger activating group than the methoxy group. The position ortho to the hydroxyl group and meta to the methoxy group (C5) is the most sterically accessible and electronically activated position for electrophilation. Therefore, direct chlorination of vanillin is known to selectively produce 5-chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde).[15][16]
Once 5-chlorovanillin is obtained, the aldehyde can be converted to a nitrile using the same two-step oximation-dehydration procedure described for vanillin in Part 1.3.
Caption: Proposed synthetic workflow for the target molecule.
Step 1: Synthesis of 5-Chlorovanillin
-
Reaction Setup: Dissolve vanillin (e.g., 7.61 g, 50 mmol) in glacial acetic acid (100 mL) in a flask.[15]
-
Chlorination: Add N-chlorosuccinimide (NCS) (6.68 g, 50 mmol) to the solution.[15]
-
Reaction: Stir the reaction at room temperature for 12 hours. A precipitate should form.[15]
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold acetic acid, and dry to yield 5-chlorovanillin.[15]
Step 2: Conversion of 5-Chlorovanillin to 3-Chloro-4-hydroxy-5-methoxybenzonitrile
This step would follow the same oximation and dehydration protocol as described in Part 1.3, using 5-chlorovanillin as the starting material. The presence of the chloro group is not expected to interfere with these transformations.
Predicted Physicochemical Properties
The introduction of a chlorine atom onto the vanillonitrile scaffold would predictably alter its physicochemical properties:
-
Molecular Weight: The molecular weight would increase from 149.15 g/mol to approximately 183.59 g/mol .
-
Melting Point: The melting point would likely be higher than that of vanillonitrile due to the increased molecular weight and potentially stronger intermolecular forces.
-
LogP: The lipophilicity, as indicated by LogP, would be expected to increase due to the addition of the nonpolar chlorine atom.
-
Acidity (pKa): The electron-withdrawing nature of the chlorine atom would likely make the phenolic hydroxyl group slightly more acidic, resulting in a lower pKa compared to vanillonitrile.
-
Spectroscopic Properties:
-
¹H NMR: The aromatic region would show two singlets instead of the three-proton system seen in vanillonitrile, due to the substitution at C5.
-
¹³C NMR: An additional signal for the carbon bearing the chlorine would be present, and the chemical shifts of the other aromatic carbons would be altered.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).
-
Conclusion
While 3-Chloro-4-hydroxy-5-methoxybenzonitrile remains a theoretical target, this guide has provided a comprehensive overview of the closely related and synthetically accessible isomer, 4-hydroxy-3-methoxybenzonitrile . The detailed analysis of its properties, synthesis from the bio-sourced precursor vanillin, and its diverse applications underscores the importance of this class of compounds in modern chemical research and development.
Furthermore, by applying fundamental principles of organic chemistry, we have proposed a viable synthetic route to the user's target molecule and have made informed predictions about its key physicochemical properties. This approach of leveraging data from well-characterized analogues to understand and predict the nature of novel compounds is a cornerstone of scientific progress in drug discovery and material science. This guide serves as a practical and insightful resource for researchers and professionals working with substituted benzonitriles, providing both concrete experimental guidance and a framework for predictive chemical analysis.
References
-
4-Hydroxy-3-methoxybenzonitrile: Applications in Material Science and Organic Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]
-
The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]
-
4-Hydroxy-3-methoxybenzonitrile: A Vital Organic Synthesis Intermediate for R&D. (2026, January 16). Retrieved February 7, 2026, from [Link]
-
Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (n.d.). Retrieved February 7, 2026, from [Link]
-
CAS 4421-08-3 | 4-Hydroxy-3-methoxybenzonitrile. (n.d.). Kemcal. Retrieved February 7, 2026, from [Link]
- Gitaari, N., Benard, K., Gichuki, J., & Kareru, P. (2019). Synthesis of Vanillin from Lignin.
-
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
4-hydroxy-3- methoxybenzonitrile. (2023, February 26). Synocule – Research Lab. Retrieved February 7, 2026, from [Link]
-
4-Hydroxy-3-methoxybenzonitrile. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved February 7, 2026, from [Link]
- Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (n.d.). Google Patents.
-
4-hydroxy-3-methoxybenzonitrile. (2025, May 20). ChemSynthesis. Retrieved February 7, 2026, from [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. Retrieved February 7, 2026, from [Link]
-
Regioselective chlorination of valine derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 7, 2026, from [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2019, May 29). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]
-
An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023, January 2). Molecules. Retrieved February 7, 2026, from [Link]
-
THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN. (n.d.). Canadian Science Publishing. Retrieved February 7, 2026, from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved February 7, 2026, from [Link]
-
Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. (n.d.). Scientific.Net. Retrieved February 7, 2026, from [Link]
-
1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? (2015, February 26). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022, July 6). Frontiers in Chemistry. Retrieved February 7, 2026, from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube. Retrieved February 7, 2026, from [Link]
-
5-Hydroxyvanillin from 5-Iodovanillin. (n.d.). Hive Novel Discourse. Retrieved February 7, 2026, from [https://hive.d अमृत.com/novel-discourse/5-hydroxyvanillin-from-5-iodovanillin-t3156.html]([Link] अमृत.com/novel-discourse/5-hydroxyvanillin-from-5-iodovanillin-t3156.html)
-
(PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2025, October 9). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Halogenation Reactions of Vanillin. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
- 5-Chloro-indole preparation. (n.d.). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. journalcsij.com [journalcsij.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kemcal.com [kemcal.com]
- 7. 4-Hydroxy-3-methoxybenzonitrile | 4421-08-3 | TCI AMERICA [tcichemicals.com]
- 8. 4-Hydroxy-3-methoxybenzonitrile | 4421-08-3 [chemicalbook.com]
- 9. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant | Scientific.Net [scientific.net]

